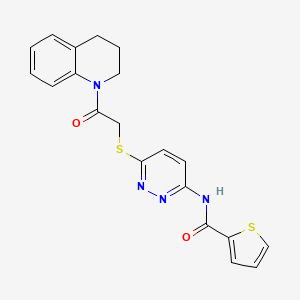

N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Description

The compound N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide features a pyridazine core substituted with a thioether-linked 3,4-dihydroquinolin-2-one moiety and a thiophene-2-carboxamide group. This structure combines heterocyclic systems (pyridazine, quinoline, and thiophene) with a thioether bridge, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

IUPAC Name |

N-[6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c25-19(24-11-3-6-14-5-1-2-7-15(14)24)13-28-18-10-9-17(22-23-18)21-20(26)16-8-4-12-27-16/h1-2,4-5,7-10,12H,3,6,11,13H2,(H,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKVJLWNMGHFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The target compound can be dissected into three key intermediates (Figure 1):

- Pyridazin-3-yl thioether backbone : 6-Mercaptopyridazine derivatives serve as the central scaffold.

- 3,4-Dihydroquinoline-2-oxoethyl subunit : Introduced via nucleophilic substitution or alkylation.

- Thiophene-2-carboxamide group : Attached via amide coupling.

Stepwise Synthesis

Synthesis of 2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl Bromide

Procedure :

- Starting material : 3,4-Dihydroquinoline is reacted with bromoacetyl bromide in dichloromethane (DCM) under nitrogen atmosphere.

- Conditions : 0°C → room temperature, 12 hours.

- Workup : Extraction with NaHCO₃, drying over MgSO₄, and rotary evaporation.

- Yield : 68–72%.

Mechanism : Nucleophilic acyl substitution where the secondary amine of dihydroquinoline attacks the electrophilic carbonyl carbon of bromoacetyl bromide.

Thioether Formation: 6-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-amine

Procedure :

- Reactants : 2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl bromide and 6-mercaptopyridazin-3-amine.

- Conditions : K₂CO₃, DMF, 60°C, 6 hours.

- Workup : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

- Yield : 55–60%.

Mechanism : SN2 displacement of bromide by the thiolate anion generated from 6-mercaptopyridazin-3-amine.

Amide Coupling: Thiophene-2-carboxamide Attachment

Procedure :

- Reactants : Thiophene-2-carboxylic acid and 6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-amine.

- Coupling agents : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) in anhydrous DMF.

- Conditions : Room temperature, 12 hours.

- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

- Yield : 70–75%.

Mechanism : Activation of the carboxylic acid to an HOBt (hydroxybenzotriazole) ester, followed by nucleophilic attack by the pyridazine amine.

Alternative Routes

One-Pot Thioether and Amide Formation

Procedure :

- Reactants : 6-Mercaptopyridazin-3-amine, 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl bromide, and thiophene-2-carbonyl chloride.

- Conditions : Sequential addition in DMF with K₂CO₃ (thioether) followed by DIPEA (amide).

- Yield : 50–55%.

Microwave-Assisted Synthesis

Procedure :

Optimization and Challenges

Critical Parameters

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance thiolate nucleophilicity but may degrade acid-sensitive intermediates.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve thioether yields in biphasic systems.

- Purification : Silica gel chromatography is essential due to byproducts from incomplete substitutions.

Common Byproducts and Mitigation

- Oxidation of thioethers : Minimized by inert atmosphere (N₂/Ar).

- Hydrolysis of amides : Avoided by controlling pH during workup.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.45 (s, 1H, pyridazine-H), 7.85–6.90 (m, thiophene/dihydroquinoline), 4.20 (s, 2H, SCH₂CO), 3.60 (t, 2H, NCH₂), 2.80 (t, 2H, CH₂quinoline) |

| ¹³C NMR | δ 190.5 (C=O), 167.2 (amide), 145.1 (pyridazine-C), 135.0–115.0 (aromatic) |

| HRMS | [M+H]⁺ calculated for C₂₀H₁₈N₄O₂S₂: 434.08; found: 434.09 |

Comparative Evaluation of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Stepwise | High purity, scalable | Multi-step purification | 55–75% |

| One-Pot | Reduced steps | Lower yield due to competing reactions | 50–55% |

| Microwave | Time-efficient | Specialized equipment required | 55–70% |

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation

Common reagents: hydrogen peroxide, m-chloroperbenzoic acid.

Major products: sulfoxides and sulfones.

Reduction

Common reagents: lithium aluminium hydride, sodium borohydride.

Major products: reduced derivatives of the quinoline and pyridazine rings.

Substitution

Electrophilic substitution on the thiophene ring.

Nucleophilic substitution on the quinoline ring.

Scientific Research Applications

Chemistry

- Precursor for Complex Organic Molecules : This compound can be used as a building block in the synthesis of more intricate organic molecules.

- Catalysis : It has potential applications in catalytic processes due to its reactive functional groups.

Biology

- Antimicrobial and Antiviral Agent : Studies have indicated its effectiveness against various pathogens, making it a candidate for further research in antimicrobial therapies.

- Biochemical Pathway Interaction : Investigated for its effects on key biochemical pathways, potentially influencing cellular processes.

Medicine

- Therapeutic Agent : The compound shows promise as a therapeutic agent for various diseases due to its binding affinity to biological targets.

- Drug Development : It is being explored in drug development initiatives aimed at treating conditions influenced by the pathways it interacts with.

Industry

- Specialty Chemicals Production : Utilized in the production of specialty chemicals that require specific properties.

- Material Development : Its unique properties make it suitable for developing new materials with desired characteristics.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against both bacterial and fungal strains. For instance, compounds with similar structural motifs have been shown to inhibit growth effectively in laboratory settings .

- Cancer Research : The compound's ability to modulate cellular pathways has led to investigations into its anticancer properties. In silico studies suggest that it may function as an inhibitor of key enzymes involved in cancer progression .

- Synthetic Pathway Optimization : Advances in synthetic methodologies have improved the efficiency of producing this compound, facilitating its use in large-scale applications .

Mechanism of Action

The mechanism by which N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. The pathways include:

Inhibition of enzyme activity by interacting with the active sites.

Modulation of receptor signaling pathways.

Comparison with Similar Compounds

Key Differences :

- The target compound’s pyridazine-thioethyl linker is distinct from the ethylamine side chains in 28–32 , which may alter pharmacokinetic profiles (e.g., metabolic stability).

Thioether-Linked Dihydropyridines ()

Compounds AZ331 and AZ257 contain thioether linkages similar to the target molecule but within dihydropyridine scaffolds:

- AZ331: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide.

- AZ257 : Substitutes the 4-methoxyphenyl group with 4-bromophenyl.

Comparison :

- Both AZ compounds and the target molecule utilize thioether bridges, but the dihydropyridine core in AZ derivatives vs. pyridazine in the target compound may lead to divergent electronic properties (e.g., aromaticity, dipole moments).

- The presence of a cyano group in AZ compounds could enhance metabolic stability compared to the target’s carboxamide group .

Patent Compounds with Dihydroquinolin Moieties (–5)

Patented compounds such as N-(3-cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (M+1: 524) share the dihydroquinolin subunit but differ in substituents:

- Key Features: Cyano groups, tetrahydrofuran-3-yl-oxy linkages, and piperidine-derived side chains.

Contrast with Target Compound :

- The target lacks the tetrahydrofuran-oxy and cyano groups, which in the patented compounds likely enhance solubility and target selectivity.

- The pyridazine-thioethyl-thiophene system in the target may confer unique steric effects compared to the quinoline-acetamide framework in the patented analogs .

Thiazolidinone-Benzothiazole Hybrids ()

- Example : 4g (70% yield) and 4h (60% yield) were synthesized via condensation reactions.

- Relevance : While structurally distinct, these compounds highlight the utility of carboxamide groups in enhancing crystallinity and purity, a factor critical for the target compound’s characterization .

Physicochemical Properties and Molecular Weight Trends

*Estimated based on structural similarity.

Observations :

- The target compound’s molecular weight is intermediate, suggesting balanced lipophilicity for membrane permeability.

Biological Activity

N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

- Pyridazine ring

- Thiophene moiety

- Dihydroquinoline structure

This combination is believed to enhance its pharmacological properties.

The biological activity of this compound often involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It can modulate signaling pathways associated with various receptors, influencing cellular responses.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies suggest potential effectiveness against various pathogens.

- Anti-inflammatory Properties : It may reduce inflammation through modulation of inflammatory pathways.

- Cytotoxic Effects : Certain studies indicate selective cytotoxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

A study evaluating the antimicrobial properties of similar compounds indicated significant activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene and pyridazine rings appears to enhance this effect, suggesting a potential role in developing new antibiotics .

Anti-inflammatory Studies

In preclinical models, the compound demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The effective doses were found to be lower than those required for traditional NSAIDs, indicating a favorable safety profile .

Cytotoxicity Against Cancer Cells

In vitro studies have shown that this compound selectively induces apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins .

Data Table: Summary of Biological Activities

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular targets and pathways involved in its action.

- In Vivo Studies : Evaluating efficacy and safety in animal models to support clinical development.

- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for derivatives of this compound?

- Methodology : Synthesis typically involves multi-step reactions, including:

-

Coupling reactions : E.g., amide bond formation between pyridazine and thiophene carboxamide moieties under reflux conditions with bases like potassium carbonate .

-

Salt formation : Treatment with HCl in methanol/dichloromethane to generate dihydrochloride salts (e.g., compound 28 in ) .

-

Reduction steps : Use of LiAlH₄ in THF for intermediate reduction, followed by NaOH workup (e.g., compound 32) .

- Key Data : Yields vary significantly (6–72.6%), influenced by substituents and reaction conditions (Table 1).

Table 1. Representative Synthesis Yields

Compound Key Reagents/Conditions Yield (%) Reference 29 Compound 23 derivatization 68 70 HCl in methanol 72.6 30 Compound 24 derivatization 6

Q. Which analytical techniques are critical for characterizing this compound?

- Core Methods :

- ¹H NMR : Confirms structural integrity by verifying proton environments (e.g., aromatic protons in thiophene and pyridazine rings) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and purity (>95% by HPLC) .

- HPLC : Monitors reaction progress and ensures purity, particularly for salt forms .

Advanced Research Questions

Q. How can low-yield synthetic pathways be optimized?

- Strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps .

- Catalyst tuning : Use Pd-based catalysts for Suzuki-Miyaura couplings to improve cross-reaction efficiency .

- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate high-purity products .

- Case Study : Compound 30’s 6% yield () suggests steric hindrance; substituting bulkier groups with smaller substituents may improve outcomes.

Q. What experimental designs are suitable for evaluating biological activity (e.g., enzyme inhibition)?

- Assay Design :

- NOS Inhibition : Use recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells. Measure NO synthesis via radioactive methods (e.g., ³H-arginine conversion) .

- Dose-response curves : Test compound concentrations (1 nM–10 µM) to calculate IC₅₀ values .

- Validation : Cross-check activity with structural analogs (e.g., compound 70’s 72.6% yield and high purity ensure reliable bioassay data) .

Q. How can contradictions in structural or activity data between studies be resolved?

- Approaches :

- DFT calculations : Compare experimental NMR data (e.g., coupling constants) with computational models to validate conformations .

- Reproducibility checks : Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out environmental variability .

- Example : Discrepancies in salt formation yields ( vs. 2) may arise from HCl concentration or drying time; systematic parameter optimization is advised.

Methodological Considerations

Q. What strategies are recommended for reaction scale-up without compromising yield?

- Key Factors :

- Temperature control : Maintain reflux conditions with precision (±2°C) to avoid side reactions .

- Catalyst loading : Optimize Pd catalyst ratios (e.g., 0.5–2 mol%) to balance cost and efficiency .

- In-line monitoring : Use FTIR or HPLC to detect intermediates and adjust reaction kinetics dynamically .

Q. How can computational tools enhance structural analysis?

- Applications :

- Molecular docking : Predict binding modes with target enzymes (e.g., NOS active sites) to guide SAR studies .

- DFT optimization : Calculate bond angles/lengths to resolve NMR ambiguities (e.g., thiophene ring planarity) .

Data Contradiction Analysis

Q. How should researchers address variability in biological activity across analogs?

- Systematic Evaluation :

- SAR profiling : Compare substituent effects (e.g., compound 28 vs. 31 in ) to identify critical functional groups.

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, excluding unreliable sources) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.